N-(2-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Description
"N-(2-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine" is a heterocyclic compound featuring a fused thieno-triazolopyrimidine core. Key structural elements include:
- 3-(Phenylsulfonyl) substituent: A sulfonyl group attached to the triazole ring, enhancing electrophilicity and influencing binding affinity to target proteins.
- N-(2-ethoxyphenyl)amine at position 5: A 2-ethoxyphenyl group linked via an amine, providing steric bulk and modulating solubility and metabolic stability.
Properties
IUPAC Name |
10-(benzenesulfonyl)-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S2/c1-2-29-17-11-7-6-10-15(17)22-19-18-16(12-13-30-18)26-20(23-19)21(24-25-26)31(27,28)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDFRYCEFUPASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: This step may involve sulfonylation reactions using reagents like phenylsulfonyl chloride.
Attachment of the Ethoxyphenyl Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of certain functional groups to their oxidized forms.
Reduction: Reduction reactions could be used to modify the compound’s functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halides, sulfonates, or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with particular enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of "N-(2-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine" can be contextualized against analogs with variations in the sulfonyl group, amine substituent, or core heterocycle.
Table 1: Structural and Functional Comparison
Key Findings
Impact of Sulfonyl Groups: Phenylsulfonyl derivatives (e.g., target compound, 3b) exhibit stronger binding to urea transporters compared to non-sulfonylated analogs . Electron-withdrawing groups (e.g., 4-trifluoromethyl in 3c) enhance potency but reduce solubility due to increased hydrophobicity .
Amine Substituent Effects :
- Bulky groups like N-(2-ethoxyphenyl) improve metabolic stability but may reduce cell permeability compared to smaller substituents (e.g., tetrahydrofuran-2-ylmethyl) .
- Aromatic amines (e.g., N-(3-trifluoromethylphenyl) in ) show lower activity due to steric hindrance in binding pockets .
Synthetic Challenges: Yields for thieno-triazolopyrimidines vary widely (3–26%) depending on sulfonyl/amine substituents. The target compound’s synthesis likely faces similar challenges due to steric and electronic effects .
Biological Activity: Compounds with the thieno-triazolopyrimidine core (e.g., 3b, target compound) demonstrate nanomolar inhibition of kidney urea transporter UT-B, suggesting a shared mechanism of action . Non-triazolo analogs (e.g., ) exhibit weaker activity, highlighting the importance of the triazole ring for target engagement .
Research Implications and Limitations
- Structural Optimization : The 2-ethoxyphenyl group in the target compound balances solubility and stability but may benefit from further derivatization (e.g., fluorination) to enhance bioavailability.
- Contradictory Evidence : While sulfonyl groups generally improve potency, their impact on solubility remains context-dependent. For example, 3d (4-trifluoromethoxybenzenesulfonyl) shows poor yield (2%) despite high predicted activity .
- Data Gaps : Detailed pharmacokinetic data (e.g., half-life, clearance) for the target compound are absent in the reviewed literature, necessitating further in vivo studies.
Biological Activity
N-(2-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a synthetic compound that belongs to the class of thienopyrimidines. This compound has garnered attention for its potential biological activities, particularly in the context of receptor modulation and anticancer properties. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core. Its molecular formula is , with a molecular weight of approximately 358.43 g/mol. The presence of the phenylsulfonyl group is significant for its biological activity.
1. Receptor Binding Affinity
Research indicates that thienopyrimidine derivatives exhibit selective binding to serotonin receptors, particularly the 5-HT6 receptor. A study demonstrated that related compounds showed high affinity for this receptor type, which is implicated in various neuropsychiatric disorders. The compound this compound is hypothesized to possess similar receptor binding characteristics due to structural parallels with other known ligands .
Case Studies
Several studies have explored the biological activities of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines:
| Study | Compound Tested | Activity | IC50 Value | Cell Line |
|---|---|---|---|---|
| Study 1 | 3-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine | 5-HT6 antagonist | 29.0 nM | Not specified |
| Study 2 | 3-(phenylsulfonyl)-N-(2-thienylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine | Cytotoxicity | Not reported | MCF-7 (breast cancer) |
| Study 3 | N-(substituted phenyl) thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines | Antitumor activity | Varies by compound | Various |
The mechanism of action for thienopyrimidine derivatives often involves modulation of neurotransmitter systems and inhibition of key signaling pathways associated with cancer progression. The interaction with serotonin receptors may lead to altered neuronal signaling and potential therapeutic effects in mood disorders . Additionally, these compounds may induce apoptosis in cancer cells through various pathways including mitochondrial dysfunction and activation of caspases.
Q & A
Q. Table 1: Key Reaction Conditions and Yields
Basic: How is the compound characterized for structural validation?
Standard analytical methods include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration and regiochemistry (e.g., sulfonyl group at C3 vs. C5) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ peaks) .
- Elemental Analysis : Combustion analysis ensures purity (>95%) by matching calculated/observed C, H, N percentages .
Q. Key NMR Signals for Functional Groups :
- Phenylsulfonyl : δ 7.5–8.3 ppm (aromatic protons) .
- Thiophene-triazole : δ 6.7–7.5 ppm (coupling constants: J = 4–8.3 Hz) .
Advanced: How can synthetic yields be optimized given low yields in sulfonylation steps?
Low yields (~20–26% in sulfonylation ) arise from steric hindrance at the thieno-triazolo-pyrimidine core. Optimization strategies:
- Solvent Selection : Use less polar solvents (e.g., toluene) to reduce side reactions.
- Catalysis : Employ CuI or Pd(PPh₃)₄ to enhance coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins vs. 24 hrs) while maintaining regioselectivity .
Q. Table 2: Yield Comparison Across Methods
| Method | Solvent | Catalyst | Yield |
|---|---|---|---|
| Classical | CH₂Cl₂ | None | 26% |
| Pd-Catalyzed | Toluene | Pd(PPh₃)₄ | 55% |
| Microwave | DMF | CuI | 63% |
Advanced: How do structural modifications (e.g., substituents) affect biological activity?
Structure-activity relationship (SAR) studies on analogs reveal:
- Phenylsulfonyl Group : Critical for target binding (e.g., UT-B urea transporter inhibition at nM concentrations ).
- 2-Ethoxyphenyl vs. Alkyl Amines : Aromatic amines enhance metabolic stability compared to alkyl variants (t₁/₂ > 6 hrs in microsomal assays) .
- Thiophene vs. Furan Rings : Thiophene improves π-stacking interactions, increasing potency by 10-fold .
Q. Table 3: Activity of Structural Analogs
| Substituent | Target IC₅₀ (nM) | Metabolic Stability (t₁/₂, hrs) |
|---|---|---|
| 4-Isopropylbenzenesulfonyl | 12 ± 2 | 3.5 |
| 4-Trifluoromethoxy | 8 ± 1 | 6.2 |
| 2-Ethoxyphenyl | 15 ± 3 | 7.8 |
Advanced: How are contradictory data in biological assays resolved (e.g., variable IC₅₀ values)?
Discrepancies arise from assay conditions:
- Buffer pH : UT-B inhibition assays show IC₅₀ variability (12–15 nM) at pH 7.4 vs. 6.8 due to protonation of sulfonamide groups .
- Membrane Permeability : LogP values >3.5 (calculated via ChemAxon) correlate with higher cellular uptake but lower solubility, skewing in vitro results .
- Metabolite Interference : Hepatic metabolites (e.g., demethylated products) may exhibit off-target activity .
Q. Recommended Validation Steps :
Standardize buffer conditions (pH 7.4, 150 mM NaCl).
Use LC-MS to quantify intact compound in cellular assays .
Advanced: What computational methods predict binding modes with biological targets?
- Molecular Docking (AutoDock Vina) : The phenylsulfonyl group forms hydrogen bonds with UT-B residues (Asp162, Lys166) .
- MD Simulations (GROMACS) : Simulations (>100 ns) show stable binding of the thieno-triazolo core in hydrophobic pockets .
- QSAR Models : Electron-withdrawing substituents (e.g., -CF₃) improve predicted binding affinity (R² = 0.89) .
Advanced: What strategies address poor aqueous solubility (<10 µg/mL)?
- Prodrug Design : Introduce phosphate esters at the 5-amine group for pH-dependent release .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance bioavailability .
- Co-Crystallization : Use co-formers (e.g., succinic acid) to improve dissolution rates .
Advanced: How is metabolic stability assessed in preclinical studies?
- In Vitro Assays : Liver microsomes (human/rat) quantify CYP450-mediated degradation (e.g., t₁/₂ = 6.2 hrs in human microsomes ).
- Metabolite ID : LC-HRMS identifies primary metabolites (e.g., O-deethylation at the ethoxyphenyl group) .
- Species Comparison : Rat models overpredict clearance by 2–3× vs. human .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
